4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-29-21-13-7-17(8-14-21)16-25-22(24(27)28)15-23(26)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h7-14,18,22,25H,2-6,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYKGBUENXXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid, also known by its CAS number 1024023-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.
The compound has the molecular formula and a molecular weight of approximately 395.5 g/mol. It features a complex structure that includes cyclohexyl and methoxybenzyl groups, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests it may exhibit various pharmacological effects, including:
- Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds with structural similarities have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for conditions like cancer and metabolic disorders.
Antitumor Activity
A study focused on the synthesis of curcumin derivatives, which share structural characteristics with this compound, reported significant antitumor effects. The derivatives were tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation (MDPI) .
Anti-inflammatory Mechanisms
Research has indicated that compounds structurally related to this compound can modulate inflammatory pathways. For instance, studies have shown that similar compounds inhibit the synthesis of hyaluronic acid in activated chondrocytes, suggesting a mechanism for reducing inflammation in joint diseases (Science.gov) .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Curcumin Derivatives | Evaluate antitumor activity | Significant inhibition of cell proliferation in cancer cell lines was observed. |
| Anti-inflammatory Activity Assessment | Investigate inflammation modulation | Compounds inhibited pro-inflammatory cytokine production in vitro. |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Q & A
Q. Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with methoxy (~3.3–3.8 ppm) and cyclohexyl protons (1.0–2.5 ppm) as key signals .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement .
How does the cyclohexylphenyl group influence the compound’s physicochemical properties and bioavailability?
Basic
The cyclohexylphenyl moiety:
- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measured via shake-flask or chromatographic methods (e.g., HPLC logk) .
- Steric Effects : Bulky substituents may hinder binding to flat enzymatic pockets, as observed in analogs with similar groups .
- Bioavailability : Predicted using in vitro Caco-2 assays or computational models (e.g., SwissADME) .
What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
Advanced
Contradictions may arise from:
- Metabolic Instability : Use liver microsomes or hepatocyte assays to identify metabolites. For example, the methoxy group may undergo demethylation in vivo .
- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability .
- Pharmacokinetic (PK) Studies : Compare AUC and Cmax in rodent models to adjust dosing regimens .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| Metabolite ID | LC-MS/MS | Identify active/inactive metabolites |
| Protein Binding Assay | Ultracentrifugation | Determine free drug concentration |
| PK/PD Modeling | Non-compartmental analysis | Correlate exposure with efficacy |
How can computational chemistry predict this compound’s binding affinity to target enzymes?
Advanced
Methodology :
Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., thymidylate synthase ).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro) on IC50 values .
Q. Validation :
- Compare computational predictions with experimental IC50 data from enzyme inhibition assays .
What are the hypothesized biological targets for this compound based on structural analogs?
Basic
Analog studies suggest potential targets:
Q. Screening Approach :
- High-Throughput Screening (HTS) : Test against kinase or receptor panels .
- SPR Biosensors : Measure real-time binding kinetics .
What experimental approaches elucidate the metabolic pathways of this compound?
Q. Advanced
Radiolabeling : Synthesize C-labeled compound to track metabolites in urine/feces .
CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) involved in metabolism .
Metabolite Profiling : Use HR-LC-MS to detect phase I/II metabolites (e.g., glucuronidation) .
Which spectroscopic techniques reliably characterize the compound’s stereochemistry?
Q. Basic
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (CCDC deposition recommended) .
- CD Spectroscopy : Detect Cotton effects for chiral centers in solution .
- Vibrational Circular Dichroism (VCD) : Complementary to NMR for small-molecule chirality .
How do modifications to the methoxybenzylamino moiety affect SAR in enzyme inhibition?
Advanced
SAR Table :
| Substituent | Enzyme IC50 (nM) | Notes |
|---|---|---|
| 4-Methoxybenzyl | 120 ± 15 | Baseline activity |
| 4-Fluorobenzyl | 85 ± 10 | Increased hydrophobicity |
| 3,5-Dimethoxybenzyl | 450 ± 30 | Steric hindrance reduces binding |
Method : Synthesize analogs via reductive amination, then test in enzyme inhibition assays .
What parameters optimize crystallization for X-ray structure determination?
Q. Advanced
- Solvent System : Use mixed solvents (e.g., DCM:MeOH) for slow evaporation .
- Temperature : Gradual cooling from 40°C to 4°C enhances crystal quality .
- Additives : Introduce co-crystallants (e.g., PEG 4000) to stabilize lattice formation .
How are off-target effects assessed in high-throughput screening?
Q. Advanced
- Panel Screening : Test against 100+ targets (e.g., Eurofins Panlabs) to identify off-target interactions .
- Proteome Mining : Use affinity pulldown with subsequent LC-MS/MS identification .
- Phenotypic Profiling : Image-based assays (e.g., Cell Painting) detect morphological changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
